

M3541 Technical Support Center: Oral Administration in Mice

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Compound of Interest

Compound Name: M3541

Cat. No.: B1193091

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and oral administration of the ATM inhibitor **M3541** in mice. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **M3541** and why is it used in research?

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, with an IC₅₀ of 0.25 nM.^{[1][2][3]} It plays a crucial role in the cellular response to DNA double-strand breaks (DSBs).^[4] By inhibiting ATM, **M3541** can prevent DNA damage repair, making cancer cells more susceptible to treatments like radiotherapy and certain chemotherapies.^{[4][5]} It is widely used in preclinical cancer research to investigate the therapeutic potential of ATM inhibition.

Q2: What are the main challenges when formulating **M3541** for oral administration in mice?

The primary challenge with **M3541** is its poor aqueous solubility.^{[2][6]} This necessitates the use of co-solvents and vehicles to create a stable and homogenous suspension or solution suitable for oral gavage. Ensuring consistent and accurate dosing can be difficult if the compound precipitates out of the formulation.

Q3: What are the recommended vehicles for oral administration of **M3541** in mice?

Several vehicles have been successfully used to formulate **M3541** for oral administration in mice. Common formulations include combinations of DMSO, PEG300, Tween-80, saline, SBE- β -CD, and corn oil.^[1] The choice of vehicle can depend on the desired concentration, dosing volume, and study duration.

Q4: Are there any known toxicity concerns with the vehicles used for **M3541**?

While the vehicles themselves are generally considered safe for short-term studies, high concentrations of some solvents like DMSO can cause localized irritation or systemic toxicity in mice, especially with chronic administration. It is recommended to keep the proportion of DMSO in the final working solution as low as possible, ideally below 2% if the animal is weak.^[1] Researchers should always conduct pilot studies to assess the tolerability of the chosen vehicle in their specific mouse strain and experimental conditions.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
M3541 does not fully dissolve in the vehicle.	Insufficient solvent power of the vehicle.	<ul style="list-style-type: none">- Gently heat the solution and/or use sonication to aid dissolution.^[1]- Increase the proportion of the primary solvent (e.g., DMSO) in the initial stock solution before further dilution.- Try a different vehicle composition from the recommended protocols.
The formulation precipitates after preparation or during storage.	The compound has reached its saturation point in the vehicle.	<ul style="list-style-type: none">- Prepare the formulation fresh before each administration.- If temporary storage is necessary, store at an appropriate temperature and visually inspect for precipitation before use. Re-dissolve with gentle warming and sonication if needed.- Consider preparing a less concentrated formulation and increasing the dosing volume, if permissible for the experiment.
Mice show signs of distress after oral gavage (e.g., lethargy, ruffled fur).	The vehicle may be causing toxicity or irritation.	<ul style="list-style-type: none">- Reduce the concentration of co-solvents like DMSO in the formulation.^[1]- Decrease the total dosing volume.- Consider an alternative, less stressful administration method if the experimental design allows, such as voluntary oral administration in a flavored jelly.^[7]
Inconsistent experimental results between animals.	Inaccurate dosing due to an inhomogeneous formulation.	<ul style="list-style-type: none">- Ensure the formulation is a clear solution or a well-mixed,

homogenous suspension before each gavage.- If using a suspension, vortex the stock solution immediately before drawing each dose to ensure uniform particle distribution.

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation and administration of **M3541**.

Table 1: **M3541** Solubility in Different Vehicles

Vehicle Composition	Achievable Concentration	Resulting Solution	Reference
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 0.46 mg/mL	Clear solution	[1]
10% DMSO, 90% Corn Oil	≥ 0.46 mg/mL	Clear solution	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 0.45 mg/mL	Clear solution	[1]
DMSO	11 mg/mL	Clear solution	[2]
Ethanol	3 mg/mL	-	[2]
Water	Insoluble	-	[2]

Table 2: Reported Doses of **M3541** for Oral Administration in Mice

Dose	Study Context	Reference
82.5 mg/kg	Tumor static concentration	[8]
100 mg/kg	In combination with radiation in xenograft models	[5]
50 mg/kg	Maximum nonlethal dose in an acute toxicity study	[6]

Experimental Protocols

Protocol 1: Formulation using PEG300 and Tween-80

This protocol is adapted from a method that yields a clear solution.[1]

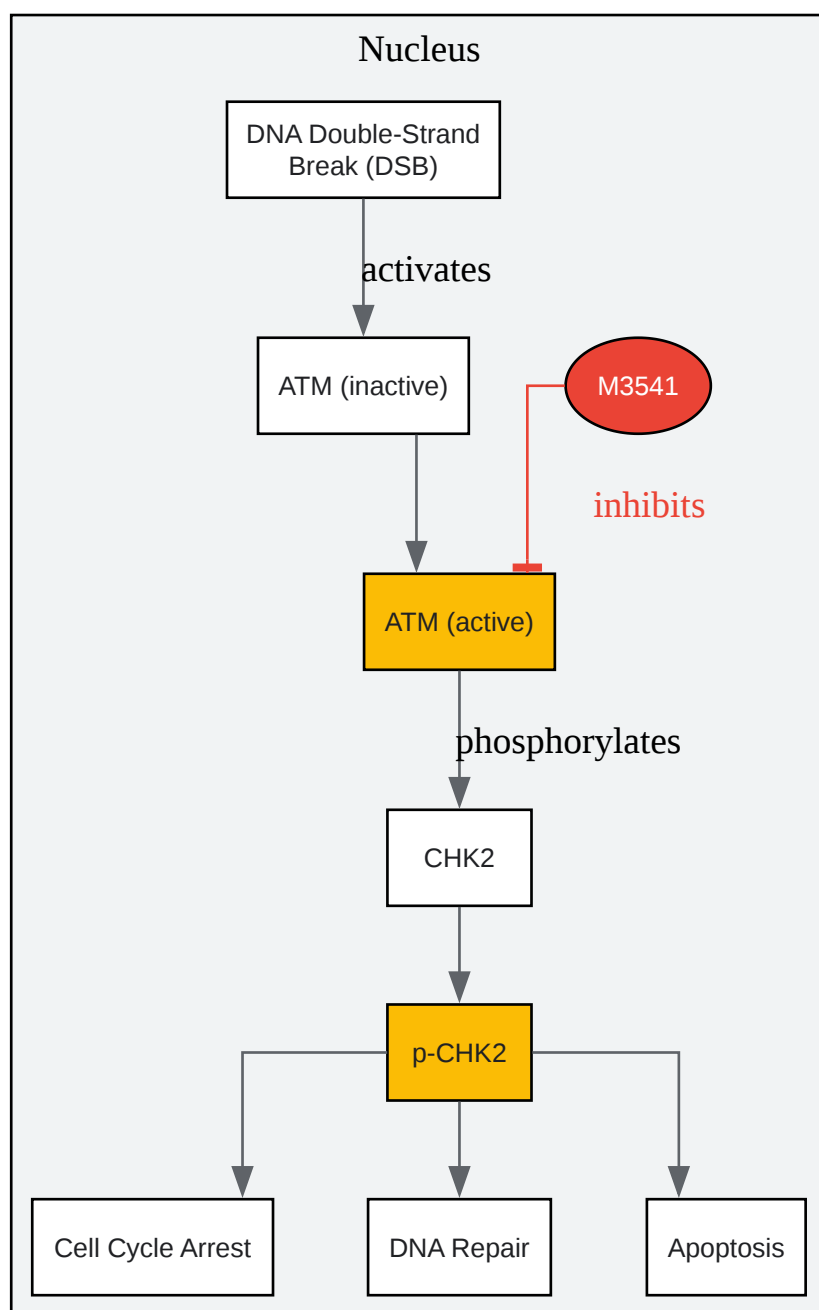
- Prepare a stock solution of **M3541** in DMSO. For example, dissolve 4.5 mg of **M3541** in 1 mL of DMSO to get a 4.5 mg/mL stock solution.
- In a separate tube, add the required volume of the DMSO stock solution to PEG300. For a 1 mL final volume, add 100 µL of the 4.5 mg/mL DMSO stock to 400 µL of PEG300.
- Mix thoroughly until the solution is uniform.
- Add Tween-80 to the mixture. For a 1 mL final volume, add 50 µL of Tween-80.
- Mix again until the solution is clear and homogenous.
- Add saline to reach the final desired volume. For a 1 mL final volume, add 450 µL of saline.
- Vortex the final solution before administration. This formulation will have a final **M3541** concentration of 0.45 mg/mL.

Protocol 2: Formulation using SBE-β-CD

This protocol is suitable for achieving a clear solution and is an alternative to PEG-based formulations.[1]

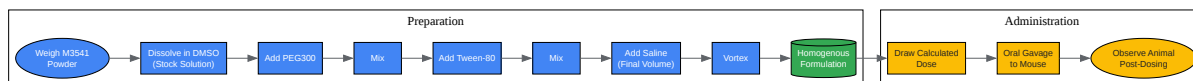
- Prepare a stock solution of **M3541** in DMSO. For example, dissolve 4.6 mg of **M3541** in 1 mL of DMSO to get a 4.6 mg/mL stock solution.
- In a separate tube, prepare a 20% SBE- β -CD solution in saline.
- Add the DMSO stock solution to the SBE- β -CD solution. For a 1 mL final volume, add 100 μ L of the 4.6 mg/mL DMSO stock to 900 μ L of the 20% SBE- β -CD solution.
- Mix thoroughly until a clear solution is formed. This formulation will have a final **M3541** concentration of 0.46 mg/mL.

Visualizations



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Caption: **M3541** inhibits ATM activation, blocking downstream signaling for DNA repair.



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Caption: Workflow for preparing and orally administering **M3541** to mice.

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